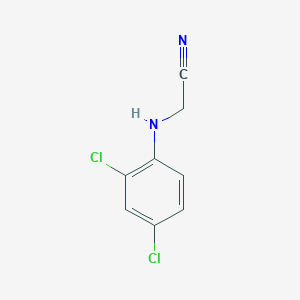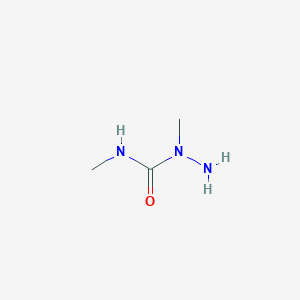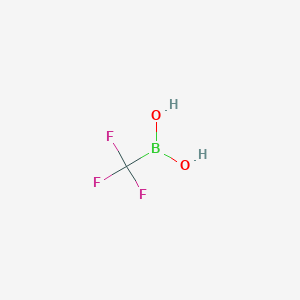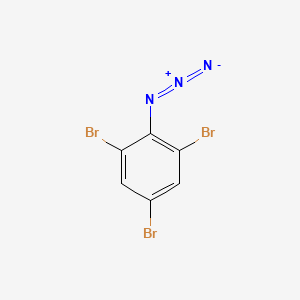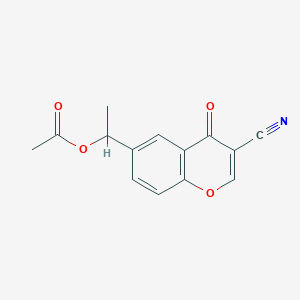
1-(3-Cyano-4-oxo-4H-chromen-6-yl)ethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Cyano-4-oxo-4H-chromen-6-yl)ethyl acetate is a chemical compound that belongs to the class of cyanochromones It is characterized by the presence of a cyano group (-CN) and an acetate group (-COOCH3) attached to a benzopyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Cyano-4-oxo-4H-chromen-6-yl)ethyl acetate can be achieved through several methods. One common approach involves the reaction of 3-cyanochromone with ethyl acetate in the presence of a base such as sodium ethoxide. The reaction typically takes place under reflux conditions, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent-free methods and green chemistry approaches are being explored to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Cyano-4-oxo-4H-chromen-6-yl)ethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzopyran derivatives.
Applications De Recherche Scientifique
1-(3-Cyano-4-oxo-4H-chromen-6-yl)ethyl acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(3-Cyano-4-oxo-4H-chromen-6-yl)ethyl acetate involves its interaction with specific molecular targets. The cyano group and the benzopyran ring play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating various biochemical pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Cyanochromone: Similar in structure but lacks the acetate group.
4-Oxo-4H-1-benzopyran-2-carboxylic acid: Contains a carboxylic acid group instead of the cyano and acetate groups.
2-Amino-3-cyano-4H-1-benzopyran: Contains an amino group in place of the acetate group.
Uniqueness
1-(3-Cyano-4-oxo-4H-chromen-6-yl)ethyl acetate is unique due to the presence of both the cyano and acetate groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
61776-41-8 |
|---|---|
Formule moléculaire |
C14H11NO4 |
Poids moléculaire |
257.24 g/mol |
Nom IUPAC |
1-(3-cyano-4-oxochromen-6-yl)ethyl acetate |
InChI |
InChI=1S/C14H11NO4/c1-8(19-9(2)16)10-3-4-13-12(5-10)14(17)11(6-15)7-18-13/h3-5,7-8H,1-2H3 |
Clé InChI |
ODVWQMAIPMRLIM-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC2=C(C=C1)OC=C(C2=O)C#N)OC(=O)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-{[(Benzyloxy)carbonyl]amino}naphthalene-2-carboxylic acid](/img/structure/B8691335.png)
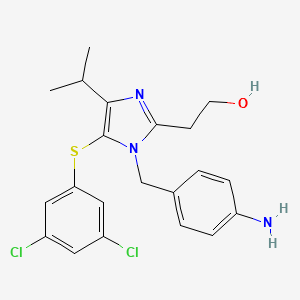
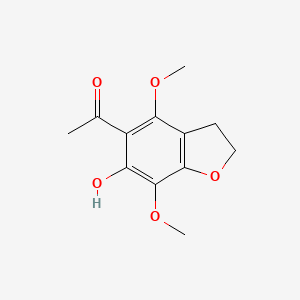
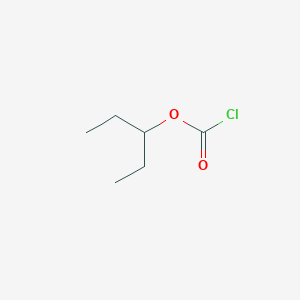
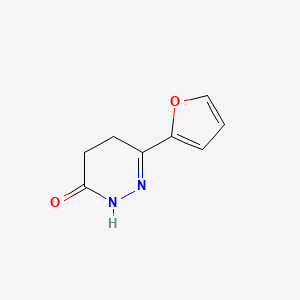
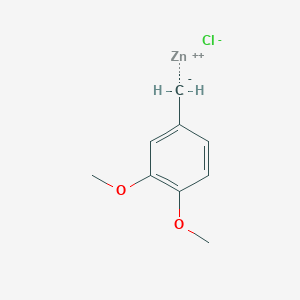
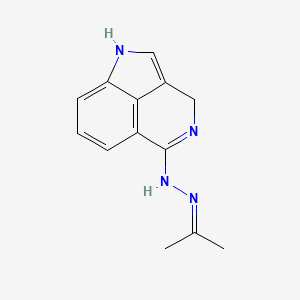

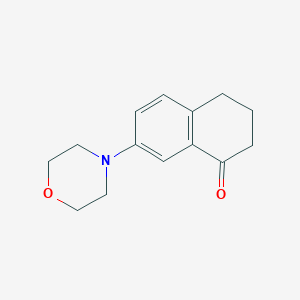
![5-[(2-Methoxyethoxy)methoxy]-2-nitrobenzaldehyde](/img/structure/B8691352.png)
